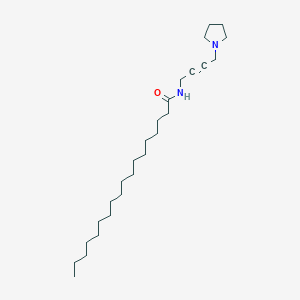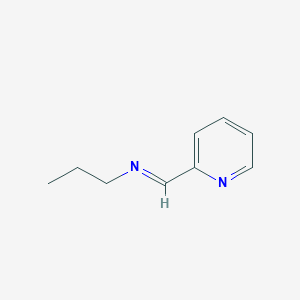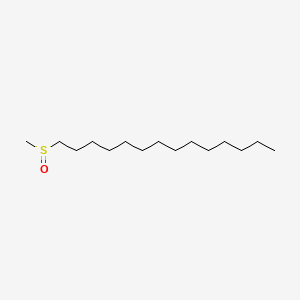![molecular formula C7H5N3O3 B14158820 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione CAS No. 40338-57-6](/img/structure/B14158820.png)
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with hydroxyl and keto functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the compound can be synthesized via the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has shown potential as an inhibitor of enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair mechanisms. This makes it a promising candidate for cancer therapy.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby compromising the DNA repair process in cancer cells . This leads to genomic instability and cell death, making it an effective anticancer agent.
Comparación Con Compuestos Similares
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be compared with other similar compounds such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound also exhibits PARP-1 inhibitory activity and has been studied for its antitumor properties.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, this compound is used in cancer treatment.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This derivative has shown potential as an inhibitor of various enzymes and is being explored for its therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit PARP-1, making it a valuable compound in the field of medicinal chemistry.
Propiedades
Número CAS |
40338-57-6 |
|---|---|
Fórmula molecular |
C7H5N3O3 |
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-2-8-3-5(4)9-7(12)10(6)13/h1-3,13H,(H,9,12) |
Clave InChI |
MZNZFJADIFXDSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=O)N(C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


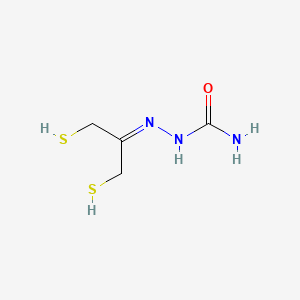
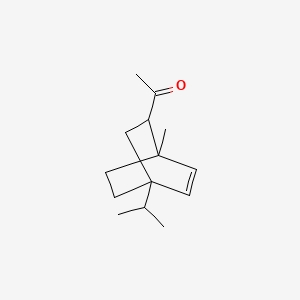
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)
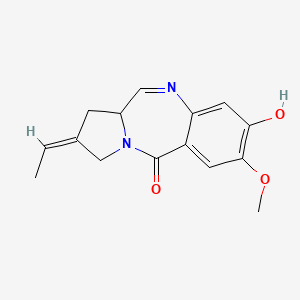
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
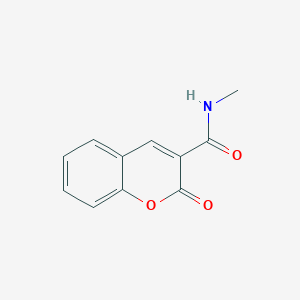
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)


![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)

